4-Chloro-5-fluoro-7-methoxyquinazoline

Kinase Inhibition EGFR KIT

Medicinal chemistry programs targeting specific KIT or EGFR mutations often face synthetic bottlenecks due to poorly characterized intermediates. This specific 5-fluoro-7-methoxy regioisomer is the non-negotiable starting material for AZD3229 analogs and focused kinase libraries. - Directly yields the critical 5-fluoro pharmacophore required for balanced pan-KIT mutant activity. - 4-Chloro handle enables efficient late-stage SNAr diversification for SAR exploration. - Consistent lot-to-lot purity ensures batch reproducibility during pre-clinical scale-up.

Molecular Formula C9H6ClFN2O
Molecular Weight 212.61 g/mol
Cat. No. B8795347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-fluoro-7-methoxyquinazoline
Molecular FormulaC9H6ClFN2O
Molecular Weight212.61 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)F)C(=NC=N2)Cl
InChIInChI=1S/C9H6ClFN2O/c1-14-5-2-6(11)8-7(3-5)12-4-13-9(8)10/h2-4H,1H3
InChIKeyICEJVOCYIFXOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-Chloro-5-fluoro-7-methoxyquinazoline


4-Chloro-5-fluoro-7-methoxyquinazoline (CAS 1600511-86-1) is a poly-substituted quinazoline heterocycle . It constitutes a key synthetic intermediate, characterized by the presence of a reactive chlorine atom at the 4-position, a fluorine atom at the 5-position, and a methoxy group at the 7-position on the bicyclic core . The compound is primarily utilized in medicinal chemistry research as a precursor for generating libraries of kinase inhibitors through nucleophilic aromatic substitution (SNAr) reactions .

Key intermediate for kinase inhibitor library synthesis via SNAr diversification
Reactive 4-chloro leaving group enables regioselective functionalization
Defined 5-fluoro-7-methoxy substitution pattern supports SAR-driven lead optimization

Why Generic Quinazoline Analogs Cannot Substitute


Generic 4-chloroquinazoline scaffolds cannot serve as direct substitutes for 4-Chloro-5-fluoro-7-methoxyquinazoline due to the critical influence of the 5-fluoro and 7-methoxy substituents on downstream biological activity. The specific pattern of electron-withdrawing (5-F) and electron-donating (7-OMe) groups directs the reactivity in subsequent derivatizations and is essential for achieving target binding affinity in kinase inhibitor programs . Simply swapping this compound for an unsubstituted or differently substituted analog will invariably lead to a different final compound with altered potency, selectivity, and physicochemical properties, invalidating structure-activity relationship (SAR) studies and patent positions .

Missing 5-F and 7-OMe groups

Generic 4-chloroquinazoline lacks the specific electronic and steric features required for kinase target engagement; kinase inhibition profile may shift significantly.

Altered SNAr reactivity

Different substituent patterns change ring electronics, requiring re-optimization of coupling conditions and risking lower yields or byproduct formation.

SAR and IP position at risk

Even small structural deviations break SAR continuity and may weaken patent protection; direct analog swap cannot be assumed without validation.

Comparative Evidence for Procurement Decisions


5-Fluoro Substitution in Kinase Inhibitor Potency

A comprehensive Structure-Activity Relationship (SAR) analysis of quinazoline-based kinase inhibitors reveals that fluorination at the 5-position is essential for potent target engagement. Specifically, the clinical pan-KIT inhibitor AZD3229, which features a 5-fluoro-7-(2-methoxyethoxy)quinazoline core derived from precursors analogous to 4-Chloro-5-fluoro-7-methoxyquinazoline, demonstrates the necessity of the 5-fluoro group. While direct comparator data for the isolated building block is limited in peer-reviewed literature, the potent activity of the final drug product (AZD3229) against mutant KIT kinases (IC50 in low nanomolar range) is contingent upon this specific 5-fluoro substitution pattern, which cannot be replicated by 5-unsubstituted or 5-chloro analogs [1].

5-F Substitution in Kinase Inhibition
Class-level
5-fluoro-7-methoxy scaffold reported to confer nanomolar KIT inhibition (AZD3229 SAR); unsubstituted or 5-chloro analogs yield weak or altered profiles.
Substitution pattern mismatch may fail to reproduce target engagement in kinase assays.
Inference from published kinase inhibitor SAR; direct building block comparison data limited.
Kinase Inhibition EGFR KIT Medicinal Chemistry SAR

Substituent Effects on SNAr Reactivity

The reactivity of the 4-chloro leaving group in nucleophilic aromatic substitution (SNAr) reactions is profoundly affected by the nature and position of other substituents on the quinazoline ring. Electron-withdrawing groups like fluorine at the 5-position activate the ring towards nucleophilic attack, whereas electron-donating groups like methoxy at the 7-position can be deactivating but also direct the regioselectivity. Therefore, the reaction rate and optimal conditions (temperature, base, solvent) for derivatizing 4-Chloro-5-fluoro-7-methoxyquinazoline will differ from those of 4-chloro-7-methoxyquinazoline or 4-chloro-5,7-difluoroquinazoline [1]. This necessitates re-optimization of synthetic procedures if an incorrect analog is purchased.

Substituent Effects on SNAr Reactivity
Class-level
5-F (electron-withdrawing) activates the ring; 7-OMe (electron-donating) directs regioselectivity. Reactivity differs from 4-chloro-7-methoxy or 4-chloro-5,7-difluoro analogs.
Analog substitution may require re-optimization of coupling conditions and can affect yield/purity.
Based on established Hammett-type effects in heterocyclic chemistry; no direct rate comparison available.
Synthetic Chemistry SNAr Reaction Reactivity Process Chemistry

Research and Industrial Application Scenarios


Pan-KIT Mutant Inhibitors for GIST Research

This compound is the unequivocal choice for synthesizing analogs of the pan-KIT inhibitor AZD3229 or exploring novel inhibitors targeting specific KIT mutations relevant to Gastrointestinal Stromal Tumors (GIST). As established by the SAR of the AZD3229 series, the 5-fluoro-7-alkoxy substitution pattern on the quinazoline core is critical for achieving potent, balanced activity against a range of clinically relevant KIT mutants .

SAR Exploration of 5-Substituted EGFR Inhibitors

For medicinal chemistry teams investigating the impact of 5-position modifications on EGFR kinase inhibition, 4-Chloro-5-fluoro-7-methoxyquinazoline provides a critical entry point. It allows for the direct and efficient synthesis of designed compound libraries where the 5-fluoro group is a fixed pharmacophoric element, while the 4-chloro handle enables late-stage diversification to probe the solvent-exposed region of the kinase pocket .

Scale-Up and Process Chemistry for Drug Candidates

Process R&D groups requiring multi-gram to kilogram quantities of a key intermediate for a pre-clinical candidate will find this specific regioisomer to be a non-negotiable starting material. Its sourcing from a reliable vendor with consistent purity (e.g., 97% as noted by multiple suppliers ) ensures batch-to-batch reproducibility in the scale-up of the final API, directly addressing regulatory requirements for impurity control.

Crystallography of the Kinase Hinge Region

Structural biology groups aiming to solve co-crystal structures of novel kinase inhibitors bound to their targets rely on the precise chemical identity of the ligand. Using this specific building block to synthesize the crystallographic ligand ensures that the electron density map will unambiguously resolve the 5-fluorine atom, providing definitive proof of key binding interactions and guiding rational drug design .

Application
Selection Property
Validation Focus
KIT mutant kinase inhibitor research
5-fluoro-7-alkoxy substitution pattern
KIT mutant inhibition profiling and selectivity assessment
EGFR kinase SAR studies
4-chloro diversification handle
EGFR inhibition and selectivity profiling with late-stage derivatization
Preclinical candidate scale-up synthesis
Consistent purity and batch reproducibility
Process impurity control and scalability assessment
Kinase-ligand co-crystallography
Defined 5-fluoro electron density marker
Binding mode elucidation and structure-guided design
Quote Request

Request a Quote for 4-Chloro-5-fluoro-7-methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.